Sulfamethoxazole-d4
Sulfamethoxazole-d4
Sulfamethoxazole-d4 is intended for use as an internal standard for the quantification of sulfamethoxazole by GC- or LC-MS. Sulfamethoxazole is a sulfonamide antibiotic. It inhibits growth of E. coli (MIC = 10 μg/ml) and clinical isolates of methicillin-resistant S. aureus (MRSA; MICs = 25-50 μg/ml). Sulfamethoxazole, in combination with trimethoprim at a ratio of 20:1, inhibits growth of MRSA in vivo in mice (MIC = 0.8 μg/ml; ED50s = 6.4 and 9.6 mg/kg for two MRSA strains). In a mouse model of urinary tract infection with E. coli, a combination of sulfamethoxazole and trimethoprim decreases recurrent infection when administered for 10 days. Sulfamethoxazole acts by inhibiting dihydropteroate synthase (DHPS), which converts pteridine and 4-aminobenzoic acid (PABA;) to dihydropteroate, an intermediate in folate biosynthesis. It inhibits recombinant P. carinii DHPS (IC50 = 23 nM; Ki = 7.5 nM) and folate biosynthesis in situ by 48.6%. Formulations containing sulfamethoxazole and trimethoprim have been used to treat bronchitis, prostatitis, and urinary tract infections among other infectious conditions.
Brand Name:
Vulcanchem
CAS No.:
1020719-86-1
VCID:
VC0015101
InChI:
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D
SMILES:
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula:
C10H11N3O3S
Molecular Weight:
257.30 g/mol
Sulfamethoxazole-d4
CAS No.: 1020719-86-1
Cat. No.: VC0015101
Molecular Formula: C10H11N3O3S
Molecular Weight: 257.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sulfamethoxazole-d4 is intended for use as an internal standard for the quantification of sulfamethoxazole by GC- or LC-MS. Sulfamethoxazole is a sulfonamide antibiotic. It inhibits growth of E. coli (MIC = 10 μg/ml) and clinical isolates of methicillin-resistant S. aureus (MRSA; MICs = 25-50 μg/ml). Sulfamethoxazole, in combination with trimethoprim at a ratio of 20:1, inhibits growth of MRSA in vivo in mice (MIC = 0.8 μg/ml; ED50s = 6.4 and 9.6 mg/kg for two MRSA strains). In a mouse model of urinary tract infection with E. coli, a combination of sulfamethoxazole and trimethoprim decreases recurrent infection when administered for 10 days. Sulfamethoxazole acts by inhibiting dihydropteroate synthase (DHPS), which converts pteridine and 4-aminobenzoic acid (PABA;) to dihydropteroate, an intermediate in folate biosynthesis. It inhibits recombinant P. carinii DHPS (IC50 = 23 nM; Ki = 7.5 nM) and folate biosynthesis in situ by 48.6%. Formulations containing sulfamethoxazole and trimethoprim have been used to treat bronchitis, prostatitis, and urinary tract infections among other infectious conditions. |
|---|---|
| CAS No. | 1020719-86-1 |
| Molecular Formula | C10H11N3O3S |
| Molecular Weight | 257.30 g/mol |
| IUPAC Name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D |
| Standard InChI Key | JLKIGFTWXXRPMT-QFFDRWTDSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] |
| SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N |
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